molecular formula C11H19N3OS B11521910 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B11521910
M. Wt: 241.36 g/mol
InChI Key: DENNOLAEJZJBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide is a chemical compound with the molecular formula C11H13N3OS2. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, medicine, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the reaction of 2-amino-5-isobutyl-1,3,4-thiadiazole with pentanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C11H19N3OS/c1-4-5-6-9(15)12-11-14-13-10(16-11)7-8(2)3/h8H,4-7H2,1-3H3,(H,12,14,15)

InChI Key

DENNOLAEJZJBFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)CC(C)C

Origin of Product

United States

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